4-(3-Amino-3-carboxypropyl)benzoic acid
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Overview
Description
4-(3-Amino-3-carboxypropyl)benzoic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of an amino group and a carboxylic acid group attached to a benzoic acid core, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
Based on its structural similarity to other aminobenzoic acid derivatives, it may interact with various enzymes and receptors in the body .
Mode of Action
It’s known that carboxylic acids can undergo nucleophilic acyl substitution reactions . This suggests that 4-(3-Amino-3-carboxypropyl)benzoic acid might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Aminobenzoic acid derivatives have been shown to inhibit folic acid synthesis , suggesting that this compound may also interfere with this pathway.
Pharmacokinetics
Benzoic acid derivatives are generally known to conjugate with glycine in the liver and excreted as hippuric acid , suggesting a similar metabolic pathway for this compound.
Result of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at room temperature, indicating that it is stable under normal environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-3-carboxypropyl)benzoic acid typically involves the reaction of 3-aminoacrylate with 4-carboxybenzaldehyde. The reaction is carried out in ethanol at room temperature for 24 hours. After the initial reaction, hydrochloric acid is added to adjust the pH to 2-3, followed by heating at 80-90°C for 2-3 hours to promote decarboxylation. The reaction mixture is then cooled, and the pH is adjusted to 7-8 using sodium hydroxide. Sodium borohydride is added to reduce the imine intermediate to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-3-carboxypropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Acylated derivatives of this compound.
Scientific Research Applications
4-(3-Amino-3-carboxypropyl)benzoic acid has been widely used in scientific research, particularly in the study of protein-protein interactions in yeast cells. It inhibits the growth of yeast cells that express a protein of interest fused to the DNA-binding domain of a transcription factor, allowing for the identification of protein-protein interactions. Additionally, this compound has applications in proteomics research and the study of protein domains .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzoic acid: Similar structure but with a nitro group instead of a carboxypropyl group.
4-(Acetylamino)-3-amino benzoic acid: Similar structure but with an acetylamino group instead of a carboxypropyl group.
Uniqueness
4-(3-Amino-3-carboxypropyl)benzoic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to inhibit protein-protein interactions in yeast cells makes it a valuable tool in proteomics research and the study of protein domains.
Properties
IUPAC Name |
4-(3-amino-3-carboxypropyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9(11(15)16)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYJBEYFTBBNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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